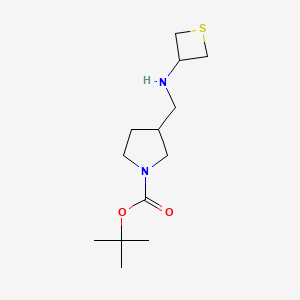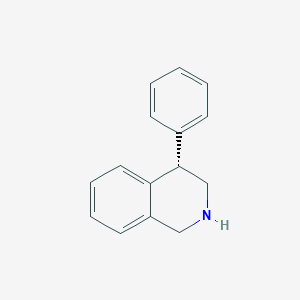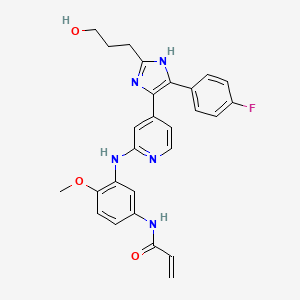![molecular formula C41H41NO2P2 B12948057 N-[1-(2-diphenylphosphanylphenyl)ethyl]-N-methyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine](/img/structure/B12948057.png)
N-[1-(2-diphenylphosphanylphenyl)ethyl]-N-methyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2-diphenylphosphanylphenyl)ethyl]-N-methyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine is a complex organic compound known for its unique structure and properties. This compound is primarily used as a chiral phosphine ligand in various chemical reactions, particularly in enantioselective synthesis. Its intricate structure allows it to interact with other molecules in specific ways, making it valuable in both research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-diphenylphosphanylphenyl)ethyl]-N-methyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine involves multiple steps. One common method includes the reaction of 1-(2-diphenylphosphanylphenyl)ethanol with N-methyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine under specific conditions. The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations. Advanced purification techniques, such as chromatography, are employed to isolate the desired product from by-products and impurities .
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(2-diphenylphosphanylphenyl)ethyl]-N-methyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphine derivatives. These products have distinct properties and can be used in further chemical transformations .
Applications De Recherche Scientifique
N-[1-(2-diphenylphosphanylphenyl)ethyl]-N-methyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine is widely used in scientific research due to its versatility and unique properties. Some of its applications include:
Chemistry: Used as a chiral ligand in enantioselective synthesis to produce optically active compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a catalyst in pharmaceutical synthesis.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of N-[1-(2-diphenylphosphanylphenyl)ethyl]-N-methyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine involves its ability to form stable complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The compound’s molecular targets include transition metals, and its pathways involve coordination chemistry and ligand exchange reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Bis[(1S)-1-phenylethyl]dinaphtho[2,1-d1’,2’-f][1,3,2]dioxaphosphepin-4-amine: Another chiral phosphine ligand with similar applications in enantioselective synthesis.
N,N-Dimethyldinaphtho[2,1-d1’,2’-f][1,3,2]dioxaphosphepin-4-amine: A related compound used in research and industrial applications.
Uniqueness
N-[1-(2-diphenylphosphanylphenyl)ethyl]-N-methyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine stands out due to its specific structural features that allow for high enantioselectivity and stability in catalytic processes. Its ability to form stable complexes with a wide range of metal ions makes it particularly valuable in various chemical transformations .
Propriétés
Formule moléculaire |
C41H41NO2P2 |
|---|---|
Poids moléculaire |
641.7 g/mol |
Nom IUPAC |
N-[1-(2-diphenylphosphanylphenyl)ethyl]-N-methyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine |
InChI |
InChI=1S/C41H41NO2P2/c1-29(34-21-13-14-24-39(34)45(32-17-5-3-6-18-32)33-19-7-4-8-20-33)42(2)46-43-37-27-25-30-15-9-11-22-35(30)40(37)41-36-23-12-10-16-31(36)26-28-38(41)44-46/h3-8,13-14,17-21,24-29H,9-12,15-16,22-23H2,1-2H3 |
Clé InChI |
NNJVBHWDLLXRRF-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)P4OC5=C(C6=C(CCCC6)C=C5)C7=C(O4)C=CC8=C7CCCC8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-2,6-dimethylphenol](/img/structure/B12947979.png)



![4-Ethoxybenzofuro[3,2-d]pyrimidine](/img/structure/B12948010.png)





![tert-Butyl ((1S,4S,7R)-2-azabicyclo[2.2.1]heptan-7-yl)carbamate](/img/structure/B12948048.png)

![(R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetic acid](/img/structure/B12948058.png)

